Methyl 3-methyl-5-phenylpent-2-enoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-5-phenylpent-2-enoate typically involves the esterification of 3-methyl-5-phenylpent-2-enoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes similar to those used in laboratory settings. This would include the use of continuous reactors and efficient separation techniques to isolate the ester product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-5-phenylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
Oxidation: 3-methyl-5-phenylpent-2-enoic acid.
Reduction: 3-methyl-5-phenylpent-2-enol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methyl-5-phenylpent-2-enoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for potential pharmacological activities and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-5-phenylpent-2-enoate depends on its specific applicationThe pathways involved may include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-5-phenylpentanoate: Similar structure but lacks the double bond in the pent-2-enoate moiety.
Ethyl 3-methyl-5-phenylpent-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-methyl-5-phenylpent-2-enoate is unique due to its specific ester and alkene functionalities, which allow it to participate in a variety of chemical reactions and make it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
methyl 3-methyl-5-phenylpent-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-11(10-13(14)15-2)8-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLHOBDBQPCZGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)CCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50706267 | |
Record name | Methyl 3-methyl-5-phenylpent-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61439-80-3 | |
Record name | Methyl 3-methyl-5-phenylpent-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50706267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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